Cas no 1935968-48-1 (8-Oxabicyclo[3.2.1]octane-2-sulfonamide)
8-Oxabicyclo[3.2.1]octane-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 8-Oxabicyclo[3.2.1]octane-2-sulfonamide
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- Inchi: 1S/C7H13NO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2,(H2,8,9,10)
- InChI Key: JLOMKANEGDQUIZ-UHFFFAOYSA-N
- SMILES: C12OC(CC1)CCC2S(N)(=O)=O
8-Oxabicyclo[3.2.1]octane-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-679912-0.05g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 0.05g |
$1344.0 | 2023-03-11 | ||
| Enamine | EN300-679912-0.1g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 0.1g |
$1408.0 | 2023-03-11 | ||
| Enamine | EN300-679912-0.25g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 0.25g |
$1472.0 | 2023-03-11 | ||
| Enamine | EN300-679912-0.5g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 0.5g |
$1536.0 | 2023-03-11 | ||
| Enamine | EN300-679912-1.0g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-679912-2.5g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 2.5g |
$3136.0 | 2023-03-11 | ||
| Enamine | EN300-679912-5.0g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 5.0g |
$4641.0 | 2023-03-11 | ||
| Enamine | EN300-679912-10.0g |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 10.0g |
$6882.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071541-1g |
8-Oxabicyclo[3.2.1]octane-2-sulfonamide |
1935968-48-1 | 95% | 1g |
¥7931.0 | 2023-03-19 |
8-Oxabicyclo[3.2.1]octane-2-sulfonamide Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 8-Oxabicyclo[3.2.1]octane-2-sulfonamide
Introduction to 8-Oxabicyclo[3.2.1]octane-2-sulfonamide (CAS No. 1935968-48-1)
8-Oxabicyclo[3.2.1]octane-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1935968-48-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic sulfonamide derivative has garnered attention due to its unique structural framework and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide features a bicyclic system consisting of three rings—a cyclopropane ring fused to a seven-membered oxygen-containing heterocycle, which is further connected to a six-membered saturated ring. The presence of a sulfonamide group at the 2-position of the bicyclic core introduces polar and hydrogen-bonding capabilities, enhancing interactions with biological targets. This structural motif has been explored in various research studies for its potential applications in drug discovery.
In recent years, there has been growing interest in the development of sulfonamide derivatives as pharmacophores due to their versatility and efficacy in modulating biological pathways. The bicyclo[3.2.1]octane scaffold, in particular, has shown promise in several therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of an oxygen atom into the bicyclic system enhances metabolic stability while maintaining binding affinity to biological targets.
One of the key advantages of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide is its ability to serve as a versatile intermediate in synthetic chemistry. The sulfonamide group can be readily modified through various chemical transformations, allowing for the generation of a diverse library of analogs with tailored biological properties. This flexibility has enabled researchers to optimize potency, selectivity, and pharmacokinetic profiles for potential drug candidates.
Recent studies have highlighted the potential of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide in addressing unmet medical needs. For instance, researchers have investigated its interactions with enzymes and receptors involved in inflammatory processes, demonstrating promising anti-inflammatory effects in preclinical models. Additionally, its structural features have been leveraged to develop compounds with enhanced solubility and bioavailability, addressing a common challenge in drug development.
The synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to construct the complex bicyclic framework efficiently. These techniques not only improve synthetic efficiency but also enable the production of enantiomerically pure compounds when necessary.
The pharmacological evaluation of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide has revealed intriguing properties that make it an attractive candidate for further development. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Furthermore, preliminary data indicate that it may interact with cellular signaling pathways involved in cancer progression, warranting further investigation into its antitumor effects.
As research in medicinal chemistry continues to evolve, compounds like 8-Oxabicyclo[3.2.1]octane-2-sulfonamide are expected to play a crucial role in the discovery and development of next-generation therapeutics. The unique structural features and biological activities of this sulfonamide derivative make it a promising candidate for addressing complex diseases with unmet therapeutic needs. Future studies will focus on optimizing synthetic routes, exploring novel derivatives, and conducting comprehensive preclinical evaluations to assess its safety and efficacy.
The industrial relevance of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide extends beyond academic research into pharmaceutical applications. Its synthesis provides an excellent opportunity for process chemists to develop scalable manufacturing processes that meet regulatory standards for drug development. By leveraging modern synthetic techniques and green chemistry principles, manufacturers can produce this compound efficiently while minimizing environmental impact.
In conclusion,8-Oxabicyclo[3.2.1]octane-2-sulfonamide (CAS No. 1935968-48-1) represents a significant advancement in medicinal chemistry with potential therapeutic applications across multiple disease areas including inflammation,bacteria infection,cancer etc.. Its unique structural framework combined with its favorable pharmacological properties positions it as a valuable scaffold for future drug discovery efforts . Continued research into this compound will undoubtedly contribute valuable insights into new treatment strategies .
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